molecular formula C20H17ClN4OS2 B3414318 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole CAS No. 946320-11-2

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B3414318
CAS No.: 946320-11-2
M. Wt: 429 g/mol
InChI Key: FOZGTVCFYDDQFQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, where it exhibits inhibitory effects. This interaction is crucial in its anti-inflammatory properties, as it inhibits the synthesis of prostaglandins, which are mediators of inflammation . Additionally, the compound interacts with DNA topoisomerases, enzymes involved in DNA replication and transcription, thereby exhibiting potential anticancer activity .

Cellular Effects

Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone affects various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase . In immune cells, the compound reduces the production of inflammatory cytokines, thereby modulating the immune response . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several pathways. It binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . The compound also intercalates into DNA, disrupting the function of DNA topoisomerases and leading to DNA damage and apoptosis . Additionally, it modulates gene expression by inhibiting transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound in cell cultures leads to sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, prolonged administration results in consistent anti-inflammatory and anticancer effects, although potential resistance mechanisms may develop over time.

Dosage Effects in Animal Models

The effects of Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with dosage in animal models. At low doses, the compound exhibits significant anti-inflammatory and anticancer activities with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. The therapeutic window is narrow, and careful dose optimization is required to maximize efficacy while minimizing toxicity.

Subcellular Localization

Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone localizes to several subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its nuclear localization is essential for its interaction with DNA and transcription factors . In mitochondria, the compound disrupts mitochondrial membrane potential, leading to apoptosis . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions . Reaction conditions often involve the use of solvents like toluene and methanol, and purification is achieved through crystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is unique due to its specific structural features, such as the presence of both benzothiazole and piperazine moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-6-7-13(21)17-16(12)23-20(28-17)25-10-8-24(9-11-25)19(26)18-22-14-4-2-3-5-15(14)27-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZGTVCFYDDQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole

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